4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, thiophene, and fluorobenzoate groups
Preparation Methods
The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the condensation of phenylformamide with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with other reagents to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aromatic and thiophene groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other aromatic and thiophene-containing molecules, such as:
(2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one: This compound shares a similar structure but lacks the fluorobenzoate group.
4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid: Another related compound with a carboxylic acid group instead of the fluorobenzoate.
The uniqueness of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H20FN3O4S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C28H20FN3O4S/c29-22-9-4-8-21(16-22)28(35)36-23-13-11-19(12-14-23)18-30-32-27(34)25(17-24-10-5-15-37-24)31-26(33)20-6-2-1-3-7-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+ |
InChI Key |
FSSHPONWLIYYDE-IHQYTQDJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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